molecular formula C16H13ClO2 B15074396 1,2-Dibenzoyl-1-chloroethane CAS No. 68665-40-7

1,2-Dibenzoyl-1-chloroethane

Cat. No.: B15074396
CAS No.: 68665-40-7
M. Wt: 272.72 g/mol
InChI Key: QIXMGGCRIXCOHY-UHFFFAOYSA-N
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Description

1,2-Dibenzoyl-1-chloroethane: is an organic compound with the molecular formula C16H13ClO2 and a molecular weight of 272.734 g/mol . This compound is characterized by the presence of two benzoyl groups and one chlorine atom attached to an ethane backbone. It is a rare and unique chemical often used in early discovery research .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Dibenzoyl-1-chloroethane can be synthesized through various organic synthesis methods. One common approach involves the reaction of benzoyl chloride with 1,2-dichloroethane in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure efficient and consistent production of the compound.

Chemical Reactions Analysis

Types of Reactions: 1,2-Dibenzoyl-1-chloroethane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxide ions or amines.

    Reduction Reactions: The compound can be reduced to form 1,2-dibenzoyl ethane using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation of this compound can lead to the formation of carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium hydroxide or ammonia in aqueous or alcoholic solutions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products:

    Substitution: 1,2-dibenzoyl-1-hydroxyethane or 1,2-dibenzoyl-1-aminoethane.

    Reduction: 1,2-dibenzoyl ethane.

    Oxidation: Corresponding carboxylic acids or ketones.

Scientific Research Applications

1,2-Dibenzoyl-1-chloroethane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-dibenzoyl-1-chloroethane involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or the modification of cellular signaling pathways .

Comparison with Similar Compounds

Properties

CAS No.

68665-40-7

Molecular Formula

C16H13ClO2

Molecular Weight

272.72 g/mol

IUPAC Name

2-chloro-1,4-diphenylbutane-1,4-dione

InChI

InChI=1S/C16H13ClO2/c17-14(16(19)13-9-5-2-6-10-13)11-15(18)12-7-3-1-4-8-12/h1-10,14H,11H2

InChI Key

QIXMGGCRIXCOHY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(C(=O)C2=CC=CC=C2)Cl

Origin of Product

United States

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